molecular formula C11H10ClN3O2 B1404759 4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one CAS No. 1597781-28-6

4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one

Cat. No. B1404759
M. Wt: 251.67 g/mol
InChI Key: MUKTWXROXPDQCH-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one (CMPO) is a novel small molecule that has recently been studied for its potential use in various scientific research applications. CMPO is a heterocyclic compound with a unique structure and properties that make it a useful tool for researchers. CMPO has been shown to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in various lab experiments.

Scientific Research Applications

Synthesis and Pharmacological Activities

The compound has been utilized in the synthesis of various derivatives, showing notable pharmacological properties. For instance, a study demonstrated the synthesis of derivatives that exhibited significant anticonvulsant and muscle relaxant activities, providing a basis for future pharmaceutical developments (Sharma et al., 2013).

Chemical Synthesis and Transformations

The compound has served as a precursor in chemical synthesis, highlighting its versatility in creating novel chemical structures. Research has outlined various synthetic routes and transformations, leading to the creation of new compounds with potential applications in different domains (Maeba & Castle, 1979).

Insecticidal Properties

Some derivatives of the compound have been synthesized and evaluated for their insecticidal activities, indicating its potential utility in agricultural and pest control applications (Holla et al., 2004).

Structural and Theoretical Studies

Structural analysis and theoretical studies have been conducted on derivatives of the compound, providing insights into their chemical properties and potential applications. These studies include X-ray diffraction analyses, density functional theory calculations, and Hirshfeld surface analyses (Sallam et al., 2021).

Biological Properties Assessment

The compound and its derivatives have been subject to preliminary biological properties assessments, indicating their potential in various biological applications. For instance, a study synthesized novel derivatives and assessed their growth stimulant activities on plants (Yengoyan et al., 2020).

properties

IUPAC Name

4-chloro-2-methyl-5-(6-methylpyridin-3-yl)oxypyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-3-4-8(5-13-7)17-9-6-14-15(2)11(16)10(9)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKTWXROXPDQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C(=O)N(N=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160627
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-[(6-methyl-3-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one

CAS RN

1597781-28-6
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-[(6-methyl-3-pyridinyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1597781-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-[(6-methyl-3-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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